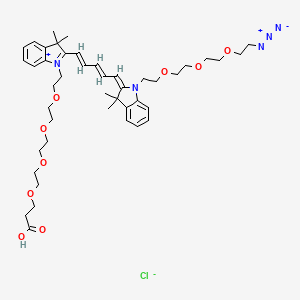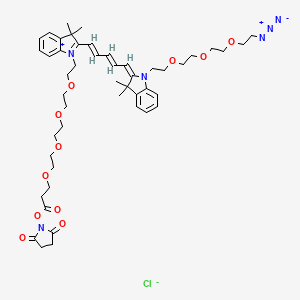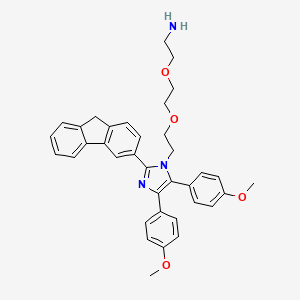
PBP1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PBP1 is a selective inducer of i-motif structures from the unstructured single-stranded DNA conformations which upregulates BCL-2 gene expression in cancer cells.
Wissenschaftliche Forschungsanwendungen
Proteomic Analysis and Biomarker Discovery
1-Bromopropane (1-BP) exposure in workers has been linked to nervous system dysfunction and other symptoms. A comprehensive proteomic analysis comparing healthy individuals, workers exposed to 1-BP (WBP), and poisoned patients (PBP) revealed significant differences in protein expression related to immune response, neuron system regulation, blood coagulation, wound healing, endopeptidase activity, lipid metabolic processes, and apoptosis. This study highlights the potential of proteomic profiling in understanding the toxicological impact of chemicals like 1-BP and in identifying biomarkers for early diagnosis of poisoning (Miao et al., 2018).
DNA Damage Response and Cancer Prognosis
The expression of p53-binding protein 1 (53BP1) plays a crucial role in the DNA damage response and genomic stability. A study on extrahepatic cholangiocarcinoma patients revealed that alterations in 53BP1 expression at ductal resection margins are significant predictors of local recurrence. This research suggests that 53BP1 nuclear staining can serve as a marker for endogenous double-strand breaks and may have predictive value for cancer recurrence, emphasizing the importance of early DNA damage response in cancer prognosis (Wakai et al., 2011).
Prognostic Biomarker in Stomach Adenocarcinoma
The protein phosphatase 1 regulatory subunit 3 (PPP1R3B) gene has been investigated for its potential as a prognostic biomarker in stomach adenocarcinoma (STAD). Elevated expression of PPP1R3B in STAD tissues correlates with poorer patient outcomes, suggesting its role as an independent predictive factor for survival. This research provides insights into the potential of PPP1R3B in guiding prognosis and treatment strategies for patients with STAD (Zhu et al., 2022).
Eigenschaften
Produktname |
PBP1 |
|---|---|
Molekularformel |
C40H48N14O5 |
Molekulargewicht |
804.92 |
IUPAC-Name |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(4-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)18-5-19-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-12-8-26(9-13-30)45-39(57)33-6-3-16-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-14-10-27(11-15-31)46-40(58)34-7-4-17-42-34/h8-15,20-21,24-25,33-34,41-42H,3-7,16-19,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
InChI-Schlüssel |
SDOKCDMDGCUUQI-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=C(NC([C@H]4NCCC4)=O)C=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=C(NC([C@H]7NCCC7)=O)C=C6)N=N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PBP-1; PBP 1; PBP1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)
![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)






